molecular formula C20H20N6O2S2 B2528530 4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide CAS No. 872998-34-0

4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide

Cat. No. B2528530
CAS RN: 872998-34-0
M. Wt: 440.54
InChI Key: VQEAHKLCTUIHGS-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities of similar compounds that it may have potential as a ligand for metal coordination or as an antimicrobial agent.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives is described in the second paper, where a series of novel compounds were synthesized and characterized . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds involve the formation of hydrazinyl-triazinylamino benzenesulfonamides, which suggests that a multi-step synthetic route involving amide bond formation, triazinyl ring construction, and subsequent modifications could be applicable.

Molecular Structure Analysis

The first paper provides insight into the molecular and supramolecular structures of related N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide derivatives . These compounds exhibit interesting conformational properties due to the torsion angles between the amide and pyridinyl groups. The presence of a methyl group in the para position of the sulfonamide substituent significantly affects the torsion angle, which could be relevant for the compound , given its structural complexity .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the specific compound, the antimicrobial activity study suggests that the benzenesulfonamide moiety can interact with biological targets, possibly through hydrogen bonding or other intermolecular interactions . This implies that the compound may undergo bioactive interactions within a biological environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be partially inferred from the related structures. For instance, the presence of hydrogen bonding in similar compounds suggests that the compound may also form hydrogen bonds, which could affect its solubility and stability . The antimicrobial activity of related compounds also indicates that the compound may have significant biological properties, including the potential to disrupt bacterial or fungal growth .

Scientific Research Applications

Therapeutic Potential of G Protein-Biased Kappa Agonists

Recent advancements in opioid research have highlighted the therapeutic potential of G protein-biased kappa agonists. Such compounds, including derivatives similar in structure to 4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide, are hypothesized to reduce pain and itch with fewer side effects compared to traditional kappa opioid agonists. This includes a reduction in the risks of anhedonia and psychosis, which have limited the clinical utility of unbiased kappa agonists (Mores et al., 2019).

Synthesis of Novel Central Nervous System (CNS) Acting Drugs

Functional chemical groups, including heterocycles like those found in this compound, serve as key components in the synthesis of compounds with potential CNS activity. These heterocycles, due to their structural diversity, have been explored for their therapeutic effects across a range of CNS disorders, showcasing the broad potential of such compounds in medicinal chemistry (Saganuwan, 2017).

Optical Sensors and Biological Applications

Pyrimidine and its derivatives, structurally related to this compound, have been extensively studied for their use in optical sensors and biological applications. Their ability to form coordination and hydrogen bonds makes them suitable for sensing probes, alongside a variety of biological and medicinal applications (Jindal & Kaur, 2021).

Pyridazine and Pyridazone Analogues in Synthesis

Pyridazine, a core component of this compound, has been explored for its various synthetic methodologies and potential biological activities. These derivatives have shown significance in the cardiovascular system among other therapeutic areas, indicating the versatility of pyridazine compounds in drug development (Jakhmola et al., 2016).

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structures and biological activities . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future research directions for similar compounds could involve further exploration of their synthesis, biological activities, and potential applications . For instance, the development of new antibacterial agents to fight multidrug-resistant pathogens is a current research focus .

properties

IUPAC Name

4-methyl-N-[2-[6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S2/c1-15-4-6-17(7-5-15)30(27,28)22-12-10-19-24-23-18-8-9-20(25-26(18)19)29-14-16-3-2-11-21-13-16/h2-9,11,13,22H,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEAHKLCTUIHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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